![molecular formula C7H11BrN2 B569791 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride CAS No. 60061-69-0](/img/structure/B569791.png)
4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride
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Overview
Description
4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular weight of 239.54 . It is a salt with hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11BrN2.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,1-3H3,(H,9,10);1H
. This indicates the presence of a bromine atom, an isopropyl group, and a methyl group attached to a pyrazole ring, along with a hydrochloride. Chemical Reactions Analysis
While specific reactions involving 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride are not available, bromopyrazole derivatives are known to react with titanium tetrachloride to afford binary adducts .It is stored at a temperature between 2 and 8 degrees Celsius .
Scientific Research Applications
Core Element in Heterocyclic Chemistry
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Consequently, they have garnered substantial interest from researchers .
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Starting Material in the Synthesis of 1,4’-Bipyrazoles
4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of Various Pharmaceutical and Biologically Active Compounds
This compound is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4(2)7-6(8)5(3)9-10-7/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESRUPPMWNCTTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249408 |
Source
|
Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride | |
CAS RN |
60061-69-0 |
Source
|
Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60061-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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